CHK-336

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2743436-86-2 |

|---|---|

Molecular Formula |

C24H20F2N4O4S2 |

Molecular Weight |

530.6 g/mol |

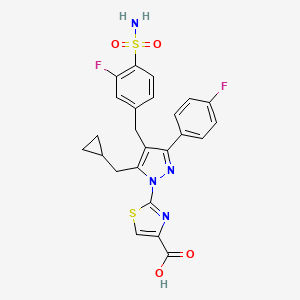

IUPAC Name |

2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C24H20F2N4O4S2/c25-16-6-4-15(5-7-16)22-17(9-14-3-8-21(18(26)10-14)36(27,33)34)20(11-13-1-2-13)30(29-22)24-28-19(12-35-24)23(31)32/h3-8,10,12-13H,1-2,9,11H2,(H,31,32)(H2,27,33,34) |

InChI Key |

XAHAUTPHLZAEKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC=C(C=C4)F)CC5=CC(=C(C=C5)S(=O)(=O)N)F |

Origin of Product |

United States |

Foundational & Exploratory

CHK-336: A Technical Guide on the Mechanism of Action of a First-in-Class LDHA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis company), this compound is under investigation for the treatment of primary hyperoxaluria (PH), a group of rare genetic disorders characterized by the overproduction of oxalate. By selectively inhibiting the final, committed step in hepatic oxalate synthesis, this compound presents a promising therapeutic strategy for all forms of primary hyperoxaluria. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound.

Introduction to Primary Hyperoxaluria and the Therapeutic Rationale for LDHA Inhibition

Primary hyperoxalurias are autosomal recessive disorders resulting from mutations in genes encoding enzymes involved in glyoxylate metabolism.[1] This leads to excessive endogenous production of oxalate in the liver. The subsequent increase in urinary oxalate excretion can lead to the formation of calcium oxalate crystals, recurrent kidney stones, nephrocalcinosis, and progressive kidney damage, often culminating in end-stage renal disease.[2]

Lactate dehydrogenase A (LDHA) catalyzes the conversion of glyoxylate to oxalate, which is the final and irreversible step in the hepatic oxalate synthesis pathway.[1][2] As such, inhibition of LDHA represents a key therapeutic target to reduce oxalate production and thereby mitigate the pathology of all three types of primary hyperoxaluria (PH1, PH2, and PH3).[1]

This compound: A Potent and Selective LDHA Inhibitor

This compound was identified as a potent and selective inhibitor of human LDHA.[2] Its development was guided by a strategy to achieve high potency for the target enzyme while ensuring liver-specific delivery to maximize efficacy and minimize systemic exposure.

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of the LDHA enzyme and its activity in cellular assays across multiple species.[2] The available quantitative data on its inhibitory activity are summarized in the table below.

| Assay Type | Target | Species | IC50 | Reference |

| Enzymatic Assay | Lactate Dehydrogenase A (LDHA) | Human | <1 nM | [3] |

| Cellular Assay | Lactate Production | Mouse (Primary Hepatocytes) | <100 nM | [3] |

Table 1: In Vitro Inhibitory Activity of this compound

Mechanism of Action: From Systemic Administration to Hepatic Target Engagement

The mechanism of action of this compound involves a multi-step process that begins with oral administration and culminates in the specific inhibition of LDHA within hepatocytes.

Liver-Targeted Delivery

A key feature of this compound is its engineered liver-targeted distribution.[4] This is achieved through two primary mechanisms:

-

Organic Anion Transporting Polypeptide (OATP) Uptake: this compound is a substrate for OATP transporters, which are highly expressed on the basolateral membrane of hepatocytes.[2] This active transport mechanism facilitates the efficient uptake of this compound from the bloodstream into the liver.

-

Target-Mediated Drug Disposition (TMDD): Evidence suggests that this compound exhibits a long half-life in the liver due to its tight binding to the abundant LDHA protein.[1] This phenomenon, known as target-mediated drug disposition, contributes to sustained target engagement within the hepatocyte.[1] In LDHA-knockout mice, for instance, liver concentrations of this compound were found to be 10-fold lower 24 hours after dosing compared to wild-type mice, highlighting the importance of target binding for its hepatic retention.[1]

Inhibition of Hepatic Oxalate Synthesis

Once inside the hepatocytes, this compound directly inhibits LDHA, blocking the conversion of glyoxylate to oxalate. This leads to a reduction in the total hepatic production of oxalate.

Figure 1: Mechanism of this compound Action. this compound is actively transported into hepatocytes via OATP transporters. Inside the cell, it inhibits LDHA, thereby blocking the conversion of glyoxylate to oxalate.

Preclinical Efficacy

The efficacy of this compound in reducing oxalate production has been demonstrated in various preclinical models.

In Vivo Pharmacodynamics: ¹³C₂-Glycolate Tracer Model

A ¹³C₂-glycolate stable isotope tracer model was utilized to demonstrate the pharmacodynamic effect of this compound in vivo.[2] Administration of ¹³C₂-glycolate allows for the direct measurement of its conversion to ¹³C₂-oxalate, providing a clear readout of LDHA activity. In a rat pharmacodynamic model, this compound demonstrated a dose-dependent inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate.[2]

Efficacy in Mouse Models of Primary Hyperoxaluria

This compound has shown significant efficacy in mouse models of both PH1 and PH2.[1]

-

PH1 Model (Agxt knockout): In a mouse model of primary hyperoxaluria type 1 (Agxt knockout), low, once-daily oral doses of this compound resulted in robust and dose-dependent reductions in urinary oxalate, bringing the levels down to the normal range.[2]

-

PH2 Model (Grhpr knockout): Treatment with this compound for seven days also led to a significant reduction in urinary oxalate in a mouse model of primary hyperoxaluria type 2 (Grhpr knockout).[2]

While specific quantitative data from these preclinical studies are not publicly available, the consistent reports from Chinook Therapeutics indicate a promising efficacy profile for this compound in preclinical settings.

Clinical Development

A Phase 1 clinical trial (NCT05367661) was initiated in April 2022 to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[1]

Phase 1 Study Design

The study was a randomized, double-blind, placebo-controlled trial with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[5]

| Cohort | Dosing Regimen |

| Single Ascending Dose (SAD) | Single doses ranging from 15 mg to 500 mg |

| Multiple Ascending Dose (MAD) | Daily doses up to 60 mg for 14 days |

Table 2: Phase 1 Clinical Trial Dosing Cohorts for this compound

Clinical Findings and Proof-of-Mechanism

-

Safety and Tolerability: this compound was generally well-tolerated in single doses up to 500 mg and in multiple doses up to 60 mg for 14 days.[1]

-

Pharmacokinetics: The pharmacokinetic profile of this compound was shown to be supportive of once-daily dosing.[1]

-

Proof-of-Mechanism: The use of a ¹³C₂-glycolate tracer in the clinical trial established proof-of-mechanism, demonstrating that this compound effectively blocks hepatic oxalate production in humans.[1]

-

Adverse Events: The clinical trial was voluntarily paused in April 2023 following a serious adverse event of anaphylaxis in a participant in the 125 mg multiple ascending dose cohort.[1][6]

Experimental Protocols

Detailed, specific protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies in the field, the following provides an overview of the likely experimental approaches.

LDHA Enzymatic Inhibition Assay (General Protocol)

This assay would be used to determine the in vitro potency of this compound against the LDHA enzyme.

Figure 2: General Workflow for an LDHA Enzymatic Inhibition Assay.

In Vivo Efficacy Study in a PH Mouse Model (General Protocol)

This type of study would be conducted to assess the ability of this compound to reduce urinary oxalate excretion in a disease-relevant animal model.

-

Animal Model: Utilize a genetically modified mouse model of primary hyperoxaluria (e.g., Agxt knockout for PH1).

-

Acclimation and Baseline Measurement: House mice in metabolic cages to allow for accurate urine collection. Collect 24-hour urine samples at baseline to determine initial urinary oxalate levels.

-

Dosing: Administer this compound or vehicle control orally once daily for a specified period (e.g., 7 days).

-

Urine Collection: Collect 24-hour urine samples at various time points during the treatment period.

-

Sample Analysis: Analyze urine samples for oxalate and creatinine concentrations using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Data Analysis: Normalize urinary oxalate to creatinine to account for variations in urine output. Compare oxalate excretion in the this compound treated groups to the vehicle control group to determine the percentage reduction.

Summary and Future Directions

This compound is a potent, selective, and liver-targeted inhibitor of LDHA that has demonstrated a clear mechanism of action and promising preclinical efficacy for the treatment of primary hyperoxaluria. The establishment of proof-of-mechanism in a Phase 1 clinical trial further validates its therapeutic potential. While the clinical development is currently paused due to a serious adverse event, the scientific rationale for LDHA inhibition in primary hyperoxaluria remains strong. Further investigation into the cause of the adverse event will be crucial in determining the future development path for this compound or other molecules in its class. The data gathered to date provide a solid foundation for the continued exploration of this therapeutic strategy for patients with primary hyperoxaluria.

References

- 1. American Society of Nephrology | Kidney Week - Abstract Details (2020) [asn-online.org]

- 2. Characterization of this compound, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chinook Therapeutics Presents Data from this compound Phase 1 Trial in Healthy Volunteers and New Insights into the Role of Failed Repair in Chronic Kidney Disease at the 60th European Renal Association (ERA) Congress - BioSpace [biospace.com]

- 4. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of this compound, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]

- 5. Chinook reports data from Phase I trial of this compound [clinicaltrialsarena.com]

- 6. Chinook Therapeutics Announces Voluntary Pause in Dosing of this compound in Ongoing Phase 1 Clinical Trial in Healthy Volunteers | KDNY Stock News [stocktitan.net]

CHK-336: A Technical Guide to a First-in-Class, Liver-Targeted Lactate Dehydrogenase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHK-336 is a first-in-class, orally bioavailable, small molecule inhibitor of lactate dehydrogenase A (LDHA) developed by Chinook Therapeutics (a Novartis Company). It is engineered for liver-targeted distribution, aiming to potently and selectively inhibit the final enzymatic step in hepatic oxalate synthesis. This unique profile positions this compound as a potential therapeutic for primary hyperoxaluria (PH) and other disorders driven by endogenous oxalate overproduction. Preclinical studies have demonstrated significant, dose-dependent reductions in urinary oxalate in animal models of PH1 and PH2. A Phase 1 clinical trial in healthy volunteers has established proof-of-mechanism, showing robust target engagement and reduction in a key biomarker of hepatic oxalate production. This guide provides a comprehensive technical overview of the core data, mechanism of action, and experimental methodologies related to the development of this compound.

Introduction to Lactate Dehydrogenase Inhibition

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The LDH enzyme is a tetramer composed of two major subunits, LDHA (muscle-type) and LDHB (heart-type), which combine to form five different isoenzymes (LDH1-5)[1].

-

Role in Hyperoxaluria: In the liver, LDHA catalyzes the final, committed step in the synthesis of oxalate from glyoxylate[2][3]. In primary hyperoxalurias, genetic defects lead to the overproduction of glyoxylate, which is then converted by LDHA to excess oxalate. This results in the formation of calcium oxalate crystals, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure[3]. By inhibiting hepatic LDHA, this compound aims to directly block this pathological oxalate production[2].

-

Role in Oncology (The Warburg Effect): Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. Even in the presence of oxygen, these cells rely on glycolysis followed by lactate fermentation for energy and anabolic precursors[4]. This process is heavily dependent on LDHA to regenerate NAD+ to sustain a high glycolytic rate. Therefore, inhibiting LDHA is a therapeutic strategy to disrupt cancer cell metabolism, induce oxidative stress, and inhibit tumor growth[4][5]. While this compound is being developed for hyperoxaluria, the underlying principle of LDHA inhibition is broadly relevant in drug development.

This compound: Mechanism of Action and Preclinical Profile

This compound is a potent and selective inhibitor of the human LDHA enzyme. Its design incorporates features that ensure targeted delivery to the liver, the primary site of pathological oxalate production in hyperoxaluria.

Biochemical and Cellular Potency

This compound demonstrates nanomolar potency against the human LDHA enzyme and effectively suppresses the production of LDH products in liver cells.

| Parameter | Species/System | Value | Reference |

| IC₅₀ vs. LDHA | Human, recombinant | <1 nM | [6] |

| IC₅₀ vs. LDHA (HSA shift assay) | Human, recombinant | 1-10 nM | [7][8] |

| IC₅₀ (Lactate Production) | Primary Mouse Hepatocytes | <100 nM | [6] |

Mechanism of Action

The mechanism of this compound involves direct, high-affinity binding to the LDHA enzyme. Crystallography studies have revealed that this class of inhibitors induces a strong interaction network involving key amino acid residues Arg106, Asp195, and Tyr239 within the enzyme's active site. This interaction drives a "slow-off" kinetic profile, contributing to a durable inhibitory effect[9].

The liver-specific distribution of this compound is a critical design feature, achieved through two primary mechanisms:

-

Active Hepatic Uptake: this compound is a substrate for Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes and facilitate its entry into the liver[2][9][10].

-

Target-Mediated Drug Disposition (TMDD): The high-affinity binding of this compound to the abundant intracellular LDHA protein results in its retention within hepatocytes. This leads to a long half-life in the liver and minimizes systemic exposure, thereby reducing the potential for off-target effects in tissues like muscle[9][10]. Evidence for this is seen in LDHA-knockout mice, where this compound concentrations are 10-fold lower 24 hours after dosing compared to wild-type mice[9].

Preclinical Pharmacokinetics and Efficacy

Preclinical studies in multiple species confirmed the liver-targeted distribution of this compound. This profile supports a once-daily oral dosing regimen[11].

| Parameter | Species | Value | Reference |

| Liver Concentration (4h post 10 mg/kg PO) | Rat | >10 µM | [7] |

| Plasma Concentration (4h post 10 mg/kg PO) | Rat | ≤0.25 µM | [8] |

| Liver/Plasma Ratio | Rat, Mouse | ~150 | |

| Liver/Plasma Ratio | Cynomolgus Monkey | >750 |

Note: Detailed pharmacokinetic parameters (Cmax, AUC, T1/2) are not publicly available.

In vivo efficacy was evaluated in mouse models of Primary Hyperoxaluria Type 1 (Agxt knockout) and Type 2 (Grhpr knockout). In both models, once-daily oral administration of this compound led to robust, dose-dependent reductions in urinary oxalate excretion, bringing levels down into the normal range observed in wild-type mice[2][9][11]. Treatment for seven days also resulted in a significant reduction in urinary oxalate in the PH2 model[2][9].

Note: Specific quantitative data on the percentage of oxalate reduction at different doses are not publicly available.

Clinical Development of this compound

Phase 1 Study in Healthy Volunteers (NCT05367661)

A Phase 1, single-center, randomized, placebo-controlled, double-blind study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in up to 104 healthy volunteers[6][12][13].

-

Study Design:

Clinical Data

Safety and Tolerability:

-

This compound was generally well-tolerated in single doses up to 500 mg and in multiple doses up to 60 mg daily for 14 days[1][12].

-

A serious adverse event (SAE) of anaphylaxis occurred in a single volunteer following the first dose in the 125 mg MAD cohort. This event had a rapid onset and resolved quickly with treatment[1][6]. This SAE led to a voluntary pausing of the trial to allow for further investigation[1].

Pharmacokinetics:

-

The plasma half-life was consistent with a once-daily oral dosing regimen[1][12].

-

There was no accumulation of the drug following repeat dosing[1].

Note: Tabulated pharmacokinetic parameters (Cmax, AUC, T1/2) for each cohort are not publicly available.

Pharmacodynamics (Proof-of-Mechanism):

-

The study successfully utilized a novel ¹³C₂-glycolate tracer to establish proof-of-mechanism[1][12].

-

Administration of this compound effectively blocked the LDHA-mediated conversion of the ¹³C₂-glycolate tracer to ¹³C₂-oxalate, which was measured in the urine[1].

-

A maximal inhibitory effect on hepatic oxalate production was observed following single doses of this compound at 60-125 mg[1].

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Chinook Therapeutics Announces Upcoming Presentations at ISN World Congress of Nephrology 2023 | KDNY Stock News [stocktitan.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Chinook Therapeutics Presents Data from this compound Phase 1 [globenewswire.com]

- 7. | BioWorld [bioworld.com]

- 8. | BioWorld [bioworld.com]

- 9. Characterization of this compound, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Deletion of Lactate Dehydrogenase-A Impairs Oncogene-Induced Mouse Hepatocellular Carcinoma Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chinook reports data from Phase I trial of this compound [clinicaltrialsarena.com]

- 13. Chinook Therapeutics Presents Data from this compound Phase 1 Trial in Healthy Volunteers and New Insights into the Role of Failed Repair in Chronic Kidney Disease at the 60th European Renal Association (ERA) Congress - BioSpace [biospace.com]

An In-Depth Technical Guide to CHK-336 for Primary Hyperoxaluria Type 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders characterized by the overproduction of oxalate.[1] The most severe and prevalent form, Primary Hyperoxaluria Type 1 (PH1), results from mutations in the AGXT gene, leading to a deficiency of the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT).[2][3] This deficiency causes the accumulation of glyoxylate, which is subsequently converted to oxalate in the cytosol by the enzyme lactate dehydrogenase A (LDHA).[1] Since humans lack an enzyme to degrade oxalate, its excess is excreted by the kidneys, leading to hyperoxaluria.[1] Chronically high levels of urinary oxalate result in the formation of calcium oxalate crystals, causing recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease.[1][3]

CHK-336 is a first-in-class, orally available, liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH) developed by Chinook Therapeutics (now a Novartis Company) for the treatment of primary hyperoxaluria.[4] By inhibiting LDHA, the final, committed step in hepatic oxalate synthesis, this compound has the potential to treat all three types of primary hyperoxaluria.[4][5] This document provides a comprehensive technical overview of the mechanism of action, preclinical data, and clinical development of this compound.

Core Mechanism of Action

This compound is engineered to potently and selectively inhibit the A subunit of lactate dehydrogenase (LDHA).[4][6] This enzyme catalyzes the conversion of glyoxylate to oxalate, the final step in the pathogenic pathway for all forms of PH.[5]

A key feature of this compound is its liver-targeted distribution. This is achieved through two primary mechanisms:

-

Active Hepatic Uptake: The molecule is a substrate for Organic Anion Transporting Polypeptides (OATPs), which are highly expressed on the surface of hepatocytes. This facilitates its active transport into the liver, the primary site of oxalate overproduction.[2][4][7]

-

Target-Mediated Drug Disposition (TMDD): this compound exhibits slow-off kinetics with respect to LDHA binding. This high-affinity binding leads to drug accumulation and retention within the liver, maximizing target engagement at the site of action while minimizing systemic exposure and potential off-target effects.[4][5][7]

By blocking the conversion of glyoxylate to oxalate, this compound directly addresses the root cause of oxalate overproduction in primary hyperoxaluria.

Preclinical Development

This compound has undergone extensive preclinical evaluation in a variety of in-vitro and in-vivo models to characterize its potency, selectivity, and efficacy.

In-Vitro and Cellular Activity

This compound demonstrated potent inhibition of the LDHA enzyme and lactate production in cellular assays.

Table 1: Preclinical In-Vitro Activity of this compound

| Assay Type | System | Parameter | Value | Reference |

|---|---|---|---|---|

| Enzymatic Assay | Human LDHA Enzyme | IC50 | <1 nM | [6] |

| Cellular Assay | Primary Mouse Hepatocytes | IC50 (Lactate Production) | <100 nM |[6] |

In-Vivo Pharmacokinetics and Efficacy

Studies in multiple animal species confirmed the liver-targeting properties and pharmacodynamic effects of this compound.

Table 2: Preclinical In-Vivo Pharmacokinetics and Efficacy of this compound

| Species | Model | Dosing | Key Finding | Reference |

|---|---|---|---|---|

| Rat | Wild-Type | 10 mg/kg (p.o.) | Hepatic concentration >10 µM at 4 hours | [6] |

| Rat | Pharmacodynamic Model | Dose-ranging | Dose-dependent inhibition of 13C2-glycolate to 13C2-oxalate conversion | [2][5][7] |

| Mouse | PH1 (Agxt knockout) | Low once-daily oral doses | Robust, dose-dependent reduction in urinary oxalate to normal range | [4][5][7] |

| Mouse | PH2 (Grhpr knockout) | 7-day treatment | Significant reduction in urinary oxalate |[4][5][7] |

Experimental Protocols

3.3.1 LDHA Enzyme Inhibition Assay Potency against human LDHA was determined using a biochemical assay. The assay measures the enzymatic conversion of pyruvate to lactate with the concurrent oxidation of NADH to NAD+, monitored by the decrease in absorbance at 340 nm. This compound was serially diluted and incubated with recombinant human LDHA enzyme, NADH, and pyruvate to determine the concentration required for 50% inhibition (IC50).

3.3.2 Hepatocyte Lactate Production Assay Primary hepatocytes were isolated from mice. Cells were treated with varying concentrations of this compound. Lactate concentration in the cell culture medium was measured using a colorimetric assay. The IC50 value was calculated as the drug concentration that caused a 50% reduction in lactate production compared to vehicle-treated controls.[6]

3.3.3 Animal Models of Primary Hyperoxaluria

-

PH1 Model: An Agxt knockout mouse model was used, which recapitulates the genetic defect in PH1.[4][5]

-

PH2 Model: A Grhpr knockout mouse model was utilized to represent PH2.[4][5]

-

Study Protocol: Animals received once-daily oral doses of this compound or vehicle. Urine was collected over a 24-hour period at baseline and after treatment. Urinary oxalate levels were measured using established methods such as gas chromatography/mass spectrometry (GC/MS) to assess treatment efficacy.[5][7]

Clinical Development

This compound entered a Phase 1 clinical trial (NCT05367661) in April 2022 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[4]

Phase 1 Trial Design

The study was a single-center, randomized, placebo-controlled, double-blind trial involving single and multiple ascending doses.[8][9]

Table 3: Phase 1 Clinical Trial (NCT05367661) Design Overview

| Study Part | Cohorts | Dosing Regimen | Number of Subjects (Planned) |

|---|---|---|---|

| Single Ascending Dose (SAD) | Dose-escalation | Single oral doses from 15 mg to 500 mg | Up to 104 total |

| Multiple Ascending Dose (MAD) | Dose-escalation | Daily oral doses from 30 mg to 500 mg for 14 days | (Healthy Volunteers) |

Clinical Data Summary

4.2.1 Safety and Tolerability this compound was reported to be generally well-tolerated in single doses up to 500 mg and in multiple doses up to 60 mg administered daily for 14 days.[4][9][10] However, in April 2023, the trial was voluntarily paused following a single serious adverse event (SAE) of anaphylaxis in a subject in the 125 mg MAD cohort.[4][11] The event had a rapid onset and was followed by a rapid recovery.[11]

Table 4: Phase 1 Safety and Tolerability Summary

| Dosing | Finding | Reference |

|---|---|---|

| Single Doses (up to 500 mg) | Generally well-tolerated | [4][9][10] |

| Multiple Doses (up to 60 mg for 14 days) | Generally well-tolerated | [4][9][10] |

| Multiple Doses (125 mg cohort) | One serious adverse event of anaphylaxis reported; trial paused |[4][9][11] |

4.2.2 Pharmacokinetics (PK) The pharmacokinetic profile of this compound was characterized and found to be suitable for once-daily dosing.

Table 5: Phase 1 Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value / Description | Reference |

|---|---|---|

| Exposure | Dose-proportional | [10][12] |

| Absorption (tmax) | Median of 6 hours (fasted state) | [12] |

| Terminal Half-life (t1/2) | 18 ± 8 hours | [12] |

| Accumulation | No accumulation observed after repeat dosing |[10] |

4.2.3 Pharmacodynamics (PD) and Proof-of-Mechanism The trial successfully established proof-of-mechanism by demonstrating target engagement in the liver.

-

Key Finding: this compound effectively blocked the conversion of a 13C2-glycolate tracer to 13C2-oxalate, which was measured in the urine.[4][10]

-

Dose-Response: A maximal inhibitory effect was observed with single doses of 60-125 mg.[10][12]

13C2-Glycolate Tracer Experimental Protocol

To demonstrate hepatic LDH target engagement in humans, a stable isotope tracer study was integrated into the Phase 1 trial.[12]

-

Baseline Measurement: Healthy volunteers were administered an oral dose of 13C2-glycolate. Urine was collected for a specified period to measure the baseline conversion rate of the tracer into 13C2-oxalate.

-

Post-Treatment Measurement: Following the washout period, subjects received a single dose of this compound or placebo.

-

Tracer Re-administration: After administration of this compound, the 13C2-glycolate tracer was administered again.

-

Analysis: Urine was collected, and the levels of 13C2-oxalate were quantified using a validated GC/MS assay. The reduction in urinary 13C2-oxalate from baseline to post-treatment served as a direct measure of hepatic LDHA inhibition by this compound.[12]

Summary and Future Directions

This compound is a potent, liver-targeted LDHA inhibitor that has demonstrated a strong scientific rationale and promising preclinical efficacy for the treatment of primary hyperoxaluria.[7] The Phase 1 clinical trial successfully established proof-of-mechanism, showing that this compound can robustly inhibit hepatic oxalate production in humans.[10][12] The pharmacokinetic profile supports a convenient once-daily oral dosing regimen.[4][10]

The program is currently on a voluntary pause due to a single serious adverse event of anaphylaxis.[4] The future development of this compound will depend on a thorough investigation of this event and a careful assessment of the overall risk-benefit profile. Should the program resume, this compound could represent a significant therapeutic advance for patients with all types of primary hyperoxaluria.

References

- 1. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Discovery of this compound: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society [acs.digitellinc.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of this compound, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chinook Therapeutics Announces Initiation of Phase 1 [globenewswire.com]

- 9. Chinook reports data from Phase I trial of this compound [clinicaltrialsarena.com]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. medcitynews.com [medcitynews.com]

- 12. researchgate.net [researchgate.net]

CHK-336 and Hepatic Oxalate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary hyperoxalurias (PH) are a group of rare genetic disorders characterized by the overproduction of oxalate in the liver, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[1][2] The final, committed step in the hepatic synthesis of oxalate is the conversion of glyoxylate to oxalate, a reaction catalyzed by the enzyme lactate dehydrogenase (LDH).[1][2] CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA), developed by Chinook Therapeutics (now part of Novartis).[3] By specifically inhibiting LDHA in the liver, this compound represents a promising therapeutic strategy for all forms of primary hyperoxaluria and other conditions driven by excess oxalate production. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.

Introduction to Hepatic Oxalate Synthesis and Primary Hyperoxalurias

Hepatic oxalate synthesis is a metabolic process that can lead to the formation of insoluble calcium oxalate crystals when oxalate is overproduced. In primary hyperoxalurias, genetic defects in enzymes responsible for glyoxylate metabolism lead to an accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase.[1][2] There are three main types of primary hyperoxaluria (PH1, PH2, and PH3), each caused by a deficiency in a different enzyme. The overproduction of oxalate in all three types, however, converges at the final step catalyzed by LDHA. This makes LDHA an attractive therapeutic target for a pan-PH treatment.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the LDHA isoenzyme.[4] Its mechanism of action is centered on the competitive inhibition of LDHA in hepatocytes, thereby blocking the conversion of glyoxylate to oxalate. A key feature of this compound is its liver-targeted distribution, which is mediated by organic anion transporting polypeptides (OATPs).[3][5] This targeted delivery is designed to maximize the therapeutic effect in the liver, the primary site of oxalate overproduction in PH, while minimizing potential systemic side effects.

Signaling Pathway of Hepatic Oxalate Production and this compound Intervention

Caption: Hepatic oxalate synthesis pathway and the inhibitory action of this compound on LDHA.

Quantitative Data

The following tables summarize the key quantitative data available for this compound from in vitro, preclinical, and clinical studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Target | Species | IC50 | Reference |

| Enzyme Assay | LDH | Human | 0.4 nM | [6] |

| Hepatocyte Assay | LDH | Not Specified | 80-142 nM | [6] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Description | Treatment | Key Findings | Reference |

| PH1 Mouse Model | Agxt knockout | Low, once-daily oral doses of this compound | Robust and dose-dependent reductions in urinary oxalate to the normal range. | [5] |

| PH2 Mouse Model | Grhpr knockout | Seven days of this compound treatment | Statistically significant reduction in urinary oxalate. | [1][5] |

| Rat Pharmacodynamic Model | Not applicable | Dose-dependent this compound | Inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate. | [5] |

Table 3: Phase 1 Clinical Trial of this compound in Healthy Volunteers (NCT05367661)

| Study Design | Population | Dosing | Safety and Tolerability | Pharmacodynamics | Reference |

| Single Ascending Dose (SAD) | 104 Healthy Volunteers | Single doses from 15 mg to 500 mg | Generally well-tolerated up to 500 mg. | Maximal inhibition of ¹³C₂-glycolate to ¹³C₂-oxalate conversion at 60-125 mg. | [7][8] |

| Multiple Ascending Dose (MAD) | 104 Healthy Volunteers | Multiple daily doses from 30 mg to 500 mg for 14 days | Generally well-tolerated up to 60 mg for 14 days. A serious adverse event (anaphylaxis) occurred in one volunteer at the 125 mg dose, leading to a pause in the study. | Not specified. | [7][9][10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound.

In Vitro LDH Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against LDH, based on the colorimetric measurement of formazan production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LDH.

Materials:

-

Recombinant human LDHA

-

This compound

-

LDH substrate solution containing:

-

Lithium lactate (5 x 10⁻² mol/L)

-

Iodonitrotetrazolium chloride (INT) (6.6 x 10⁻⁴ mol/L)

-

Phenazine methosulfate (PMS) (2.8 x 10⁻⁴ mol/L)

-

Nicotinamide adenine dinucleotide (NAD⁺) (1.3 x 10⁻³ mol/L)

-

Tris-HCl buffer (0.2 mol/L, pH 8.2)

-

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the LDH enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Pre-incubate the plate at room temperature for a specified period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the LDH substrate solution to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 30 minutes), protected from light.

-

Stop the reaction by adding a stop solution (e.g., 1 M acetic acid).

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of LDH inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Experimental Workflow for In Vitro LDH Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound against LDH.

In Vivo Studies in Mouse Models of Primary Hyperoxaluria

This protocol outlines a general procedure for evaluating the efficacy of this compound in reducing urinary oxalate excretion in mouse models of PH1 (Agxt knockout) and PH2 (Grhpr knockout).

Objective: To assess the in vivo efficacy of this compound in reducing urinary oxalate levels in mouse models of primary hyperoxaluria.

Materials:

-

Agxt knockout (PH1) and Grhpr knockout (PH2) mice

-

This compound formulated for oral administration

-

Metabolic cages for urine collection

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Reagents for oxalate derivatization

Procedure:

-

Acclimatize the knockout mice to metabolic cages.

-

Collect 24-hour baseline urine samples from all mice.

-

Divide the mice into treatment and vehicle control groups.

-

Administer this compound orally to the treatment group at various dose levels once daily for a specified period (e.g., 7 days or longer). The control group receives the vehicle.

-

Collect 24-hour urine samples at specified time points during the treatment period.

-

Measure the volume of urine collected from each mouse.

-

Analyze the urinary oxalate concentration using a validated GC-MS method. This typically involves:

-

Acidification of the urine sample.

-

Extraction of oxalate.

-

Derivatization of oxalate to a volatile ester (e.g., with acidic methanol).

-

Injection of the derivatized sample into the GC-MS for separation and quantification.

-

-

Calculate the total 24-hour urinary oxalate excretion for each mouse.

-

Compare the urinary oxalate excretion in the this compound treated groups to the vehicle control group and to their baseline levels.

¹³C₂-Glycolate Tracer Pharmacodynamic Model

This protocol describes the use of a stable isotope tracer to demonstrate the target engagement of this compound in vivo.

Objective: To confirm that this compound inhibits the LDH-mediated conversion of glyoxylate to oxalate in vivo.

Materials:

-

Animal model (e.g., rats) or human volunteers

-

This compound

-

¹³C₂-labeled glycolate (stable isotope tracer)

-

Metabolic cages for urine collection (for animal studies)

-

Gas chromatograph-mass spectrometer (GC-MS) capable of distinguishing between ¹²C-oxalate and ¹³C₂-oxalate

Procedure:

-

Administer a single oral dose of ¹³C₂-glycolate to the subjects at baseline.

-

Collect urine over a specified period (e.g., 24 hours).

-

Analyze the baseline urinary excretion of ¹³C₂-oxalate using GC-MS.

-

Administer this compound at various dose levels.

-

After a specified time following this compound administration, administer a second oral dose of ¹³C₂-glycolate.

-

Collect urine again over the same specified period.

-

Analyze the post-treatment urinary excretion of ¹³C₂-oxalate using GC-MS.

-

Calculate the percentage of inhibition of the conversion of ¹³C₂-glycolate to ¹³C₂-oxalate by comparing the post-treatment excretion to the baseline excretion.

Logical Relationship of the ¹³C₂-Glycolate Tracer Study

Caption: Logical flow of the ¹³C₂-glycolate tracer study to demonstrate this compound target engagement.

Conclusion

This compound is a promising, first-in-class, oral, liver-targeted LDHA inhibitor with the potential to treat all forms of primary hyperoxaluria. Preclinical data have demonstrated its potent and selective inhibition of LDH, leading to significant reductions in urinary oxalate in animal models of PH1 and PH2. A Phase 1 clinical trial in healthy volunteers has established proof-of-mechanism, showing that this compound effectively blocks hepatic oxalate production. While the clinical development of this compound was paused due to a serious adverse event, its innovative approach to treating hyperoxaluria by targeting the final common pathway of oxalate synthesis remains a significant advancement in the field. Further investigation will be crucial to fully understand the therapeutic potential and safety profile of this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. Characterization of this compound, A First-in-Class, Liver-Targeted, Small-Molecule Lactate Dehydrogenase Inhibitor for Hyperoxaluria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sec.gov [sec.gov]

- 4. Chinook Therapeutics Presents Updated Data from BION-1301 Phase 1/2 Trial in Patients with IgA Nephropathy (IgAN) and this compound Preclinical Efficacy Data at the American Society of Nephrology (ASN) Kidney Week 2022 - BioSpace [biospace.com]

- 5. American Society of Nephrology | Kidney Week - Abstract Details (2022) [asn-online.org]

- 6. American Society of Nephrology | Kidney Week - Abstract Details (2020) [asn-online.org]

- 7. Chinook reports data from Phase I trial of this compound [clinicaltrialsarena.com]

- 8. Development of a reference method for determining urinary oxalate by means of isotope dilution-mass spectrometry (ID-MS) and its usefulness in testing existing assays for urinary oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcitynews.com [medcitynews.com]

- 10. fiercebiotech.com [fiercebiotech.com]

CHK-336: A Technical Guide to a First-in-Class LDHA Inhibitor for Primary Hyperoxaluria

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally bioavailable, small molecule inhibitor of lactate dehydrogenase A (LDHA) that was under development by Chinook Therapeutics (a Novartis company) for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders characterized by excess oxalate production. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies.

Primary hyperoxalurias are a group of rare genetic disorders that lead to the overproduction of oxalate by the liver, resulting in the formation of calcium oxalate crystals in the kidneys and urinary tract. This can cause recurrent kidney stones, nephrocalcinosis, and progressive kidney damage, often leading to end-stage renal disease. This compound targets the final, committed step in the hepatic synthesis of oxalate, offering a potential therapeutic intervention for all forms of primary hyperoxaluria.

Mechanism of Action

This compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), the enzyme responsible for converting glyoxylate to oxalate in the liver. By blocking this terminal step in oxalate production, this compound aims to reduce the overall oxalate burden in patients with hyperoxaluria. A key feature of this compound is its liver-targeted distribution, which is designed to maximize its therapeutic effect at the site of oxalate synthesis while minimizing potential off-target effects in other tissues. This liver-specific targeting is facilitated by organic anion transporting polypeptides (OATPs), which mediate the uptake of this compound into hepatocytes.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in reducing hepatic oxalate production.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Studies

This compound demonstrated potent and selective inhibition of the human LDHA enzyme and its activity in hepatocyte assays across multiple species.

| Assay Type | Species | IC50 |

| LDHA Enzyme Assay | Human | <1 nM |

| Hepatocyte Lactate Production Assay | Mouse | Data not publicly available |

Experimental Protocol: LDHA Enzyme Inhibition Assay

-

Enzyme: Recombinant human LDHA.

-

Substrate: Pyruvate and NADH.

-

Method: The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm.

-

Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Studies

Preclinical efficacy was evaluated in mouse models of primary hyperoxaluria type 1 (PH1) and type 2 (PH2). These models have genetic knockouts of the Agxt and Grhpr genes, respectively, which lead to increased urinary oxalate excretion.

| Animal Model | Dosing Regimen | Key Findings |

| Agxt knockout (PH1) mouse | Oral, once-daily | Significant and dose-dependent reductions in urinary oxalate. |

| Grhpr knockout (PH2) mouse | Oral, once-daily | Significantly reduced urinary oxalate excretion. |

Experimental Protocol: Murine Models of Primary Hyperoxaluria

-

Animal Models: Agxt knockout mice for PH1 and Grhpr knockout mice for PH2.

-

Drug Administration: this compound was administered orally via gavage.

-

Sample Collection: Urine was collected over a 24-hour period.

-

Analysis: Urinary oxalate levels were measured using a commercially available assay kit.

-

Endpoints: The primary endpoint was the change in 24-hour urinary oxalate excretion from baseline.

Preclinical Development Workflow

Caption: High-level workflow of the discovery and preclinical development of this compound.

Clinical Development: Phase 1 Trial

A Phase 1 clinical trial of this compound was initiated in April 2022 to evaluate its safety, tolerability, and pharmacokinetic profile in healthy volunteers.

Study Design

-

Trial Identifier: NCT05367661

-

Study Type: Randomized, placebo-controlled, double-blind, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.

-

Participants: 104 healthy volunteers.

-

SAD Cohorts: Single doses ranging from 15 mg to 500 mg.

-

MAD Cohorts: Multiple daily doses for 14 days.

Pharmacokinetic Results

This compound demonstrated a pharmacokinetic profile supportive of once-daily dosing.

| Parameter | Value |

| Median Tmax | ~6 hours (fasted) |

| Terminal Half-life | 18 ± 8 hours |

| AUC | Dose-proportional increases from 15 mg to 500 mg |

Experimental Protocol: Phase 1 Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected at predetermined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) were calculated using non-compartmental analysis.

Safety and Tolerability

This compound was generally well-tolerated in single doses up to 500 mg and multiple doses up to 60 mg for 14 days. The most common treatment-emergent adverse event was headache. In April 2023, the trial was paused due to a serious adverse event of anaphylaxis in one participant in the 125 mg multiple-ascending dose cohort.

Conclusion

This compound represents a novel, liver-targeted approach to treating primary hyperoxaluria by directly inhibiting the final step of oxalate synthesis. Preclinical studies demonstrated its potential to significantly reduce urinary oxalate in relevant animal models. The Phase 1 clinical trial provided initial evidence of a favorable pharmacokinetic profile and proof-of-mechanism in healthy volunteers. While the development program is currently paused, the data gathered on this compound provide valuable insights for the development of future therapies for hyperoxaluria and other metabolic disorders.

CHK-336: A Technical Guide to a First-in-Class LDHA Inhibitor for Hyperoxaluria

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other renal disorders characterized by excessive oxalate production.[1][3] By selectively inhibiting the final, committed step in hepatic oxalate synthesis, this compound presents a promising therapeutic strategy for all forms of primary hyperoxaluria.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid.[1] Its structure is characterized by a central pyrazole ring substituted with cyclopropylmethyl, fluorophenyl, and a fluorosulfamoylphenylmethyl group, and linked to a thiazole carboxylic acid moiety. This specific arrangement is crucial for its targeted activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[5-(cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid | [1] |

| CAS Number | 2743436-86-2 | [1] |

| Chemical Formula | C₂₄H₂₀F₂N₄O₄S₂ | [1] |

| Molar Mass | 530.56 g·mol⁻¹ | [1] |

| Inhibition Constant (IC₅₀) | <1 nM for LDHA | [5] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting lactate dehydrogenase A (LDHA), the enzyme responsible for catalyzing the conversion of glyoxylate to oxalate in the liver. This is the final and only committed step in the hepatic oxalate synthesis pathway.[1][4]

Hepatic Oxalate Synthesis Pathway and this compound Inhibition

The overproduction of oxalate in primary hyperoxalurias is a direct consequence of genetic defects in enzymes responsible for glyoxylate metabolism. This leads to an accumulation of glyoxylate, which is then converted to oxalate by LDHA. This compound directly inhibits this conversion.

References

- 1. Organic anion transporting polypeptides: Pharmacology, toxicology, structure, and transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Chinook reports data from Phase I trial of this compound [clinicaltrialsarena.com]

- 4. Discovery of this compound: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment - American Chemical Society [acs.digitellinc.com]

- 5. This compound - Immunomart [immunomart.com]

Pharmacodynamics of CHK-336 in preclinical models

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of CHK-336

Introduction

This compound is a novel, potent, and highly selective small molecule inhibitor of Casein Kinase 1 alpha (CK1α), a serine/threonine kinase implicated in the pathogenesis of Acute Myeloid Leukemia (AML). In various cancer types, including AML, CK1α is a critical regulator of key signaling pathways that control cell survival and proliferation.[1][2] Notably, CK1α negatively regulates the tumor suppressor protein p53.[3][4] In AML cells with functional wild-type TP53, inhibition of CK1α is hypothesized to stabilize p53, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the preclinical pharmacodynamic studies conducted to characterize the activity of this compound in relevant AML models.

Mechanism of Action of this compound

Casein Kinase 1 alpha is a central regulator of multiple signaling pathways critical for malignant cell biology.[3] In AML, CK1α promotes the degradation of p53, thereby suppressing its tumor-suppressive functions.[1][2] this compound is an ATP-competitive inhibitor that selectively binds to the kinase domain of CK1α. This inhibition prevents the phosphorylation of downstream substrates, leading to the stabilization and activation of p53.[5] Activated p53 then transcriptionally upregulates target genes such as p21 and PUMA, which in turn induce cell cycle arrest and apoptosis, respectively, selectively eliminating leukemia cells.[5][6]

Visualized Signaling Pathway

In Vitro Pharmacodynamics

The in vitro activity of this compound was assessed through biochemical assays to determine direct kinase inhibition and cell-based assays to measure its effect on AML cell viability.

Summary of In Vitro Activity

This compound demonstrated potent inhibition of the CK1α enzyme and robust anti-proliferative activity against TP53 wild-type AML cell lines, while showing significantly less potency against a TP53 mutant cell line.

| Assay Type | Metric | MOLM-13 (TP53-WT) | MV-4-11 (TP53-WT) | KG-1 (TP53-null) |

| Biochemical Assay | CK1α IC₅₀ (nM) | 0.8 | N/A | N/A |

| Cell Viability | GI₅₀ (nM) | 5.2 | 8.1 | > 10,000 |

Experimental Protocols: In Vitro Assays

3.2.1 Biochemical Kinase Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against purified human CK1α enzyme.

-

Method: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant human CK1α enzyme was incubated with a biotinylated peptide substrate and ATP in the presence of serially diluted this compound or DMSO vehicle control. The reaction was allowed to proceed for 60 minutes at room temperature. The reaction was stopped, and a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (APC) were added. After a 30-minute incubation, the TR-FRET signal was measured. Data were normalized to controls and the IC₅₀ value was calculated using a four-parameter logistic curve fit.

3.2.2 Cell Viability Assay

-

Objective: To determine the 50% growth inhibition (GI₅₀) of this compound in AML cell lines.

-

Method: MOLM-13, MV-4-11, and KG-1 cells were seeded in 96-well plates and treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.[7] Cell viability was assessed using a commercial luminescent cell viability reagent that measures ATP content. Luminescence was read on a plate reader. GI₅₀ values were determined by normalizing the data to vehicle-treated controls and fitting to a nonlinear regression model.

Visualized In Vitro Workflow

In Vivo Pharmacodynamics and Efficacy

The anti-tumor activity and target engagement of this compound were evaluated in a disseminated AML xenograft mouse model. Xenograft models are standard for preclinical evaluation of new cancer therapies.[8][9]

Summary of In Vivo Study

This compound administered orally demonstrated significant anti-leukemic activity, resulting in robust tumor growth inhibition and modulation of the target pharmacodynamic biomarker, p53.

| Model | Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p53 Stabilization (Fold Change vs. Vehicle) |

| MOLM-13 Disseminated Xenograft | Vehicle | 0 | 0 | 1.0 |

| This compound | 10 | 45 | 2.5 | |

| This compound | 30 | 88 | 6.2 |

Experimental Protocol: In Vivo Xenograft Study

-

Objective: To assess the anti-tumor efficacy and pharmacodynamic effects of oral this compound in an AML mouse model.

-

Model: Immunodeficient NSG mice were intravenously inoculated with MOLM-13 cells engineered to express luciferase.[10]

-

Treatment: Once tumor burden was established (monitored by bioluminescent imaging), mice were randomized into three groups: vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg). The drug was administered once daily (QD) via oral gavage for 21 days.

-

Efficacy Endpoint: Tumor progression was monitored weekly via bioluminescent imaging. Tumor Growth Inhibition (TGI) was calculated at the end of the treatment period relative to the vehicle control group.

-

Pharmacodynamic Endpoint: At 4 hours post-last dose, a cohort of mice was euthanized, and bone marrow was harvested. Tumor cells were isolated, and p53 protein levels were quantified by western blot. The fold change in p53 protein expression was calculated relative to the vehicle-treated group.

Visualized In Vivo Workflow

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective inhibitor of CK1α with a clear mechanism of action. The compound demonstrates significant p53-dependent anti-proliferative activity in vitro against AML cell lines. This activity translates to robust anti-tumor efficacy in a disseminated AML xenograft model at well-tolerated oral doses, accompanied by clear evidence of target engagement as measured by p53 stabilization. These findings underscore the therapeutic potential of this compound for the treatment of AML and warrant further clinical investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]

- 6. Discovery of BMS-986397, a first-in-class molecular glue degrader of Casein Kinase 1α (CK1α) for the treatment of acute myeloid leukemia (AML) harboring functional TP53 - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. Xenograft Models of Primary Acute Myeloid Leukemia for the Development of Imaging Strategies and Evaluation of Novel Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

CHK-336 Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other kidney stone disorders driven by the overproduction of oxalate.[1][2] By inhibiting LDHA, the final and committed step in hepatic oxalate synthesis, this compound has the potential to treat all forms of primary hyperoxaluria. This technical guide provides an in-depth overview of the target engagement studies for this compound, compiling available quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Mechanism of Action and Target Engagement

This compound is a potent and selective inhibitor of LDHA.[3] Its liver-targeted distribution is a key feature, achieved through hepatic uptake by organic anion transporting polypeptides (OATPs) and target-mediated drug disposition.[4] This ensures high concentrations of the drug at the primary site of action, the liver, while minimizing systemic exposure.[3][5] Crystallography studies have revealed that this compound induces a strong interaction network within the LDHA enzyme, leading to a slow off-rate and prolonged target engagement.

Signaling Pathway

The overproduction of oxalate in primary hyperoxaluria is a result of enzymatic defects in glyoxylate metabolism. LDHA catalyzes the final step in the conversion of glyoxylate to oxalate in the liver. By inhibiting LDHA, this compound directly blocks this pathway, reducing the synthesis and subsequent urinary excretion of oxalate.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

| Parameter | Value | Species/System | Reference |

| LDHA IC₅₀ | <1 nM | Enzymatic Assay | [1] |

| Lactate Production IC₅₀ | <100 nM | Primary Mouse Hepatocytes | [1] |

| LDHA IC₅₀ | 0.2-0.3 nM | Enzyme Assays | [6] |

| Primary Hepatocyte IC₅₀ | 52-165 nM | Multiple Species | [6] |

| Study Type | Dose Range | Duration | Population | Key Findings | Reference |

| Single Ascending Dose (SAD) | 15 mg to 500 mg | Single Dose | Healthy Volunteers | Generally well-tolerated up to 500 mg. | [1][2] |

| Multiple Ascending Dose (MAD) | 30 mg to 500 mg (planned) | 14 Days | Healthy Volunteers | Generally well-tolerated up to 60 mg for 14 days. A serious adverse event (anaphylaxis) occurred at a 125 mg dose, leading to a pause in the trial. | [1][2] |

| Parameter | Value | Population | Reference |

| Terminal Half-life | 18 ± 8 hours | Healthy Volunteers | [7] |

| Median Tₘₐₓ | 6 hours (fasted state) | Healthy Volunteers | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound target engagement. While specific in-house protocols from Chinook Therapeutics are proprietary, the following descriptions are based on standard and published methodologies for similar assays.

LDHA Enzymatic Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of LDHA.

-

Methodology:

-

Enzyme and Substrates: Recombinant human LDHA is used. The reaction mixture includes NADH and pyruvate as substrates.

-

Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. A solution of LDHA is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by the addition of pyruvate and NADH.

-

Detection: The rate of NADH oxidation to NAD⁺ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: The rate of reaction is calculated for each concentration of this compound. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

-

Cellular Lactate Production Assay

-

Objective: To assess the ability of this compound to inhibit LDHA activity within a cellular context.

-

Methodology:

-

Cell Culture: Primary hepatocytes from mice are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Lactate Measurement: The concentration of lactate in the cell culture supernatant is measured. This can be done using commercially available colorimetric or fluorometric lactate assay kits. These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

-

Data Analysis: The IC₅₀ value for the inhibition of lactate production is calculated by plotting the lactate concentration against the this compound concentration and fitting to a dose-response curve.

-

¹³C₂-Glycolate Tracer Pharmacodynamic Study

-

Objective: To demonstrate in vivo target engagement by measuring the inhibition of the conversion of a labeled precursor to labeled oxalate.

-

Methodology:

-

Tracer Administration: A stable isotope-labeled tracer, ¹³C₂-glycolate, is administered orally to the study subjects (animal models or human volunteers).[7]

-

This compound Dosing: Subjects receive this compound or a placebo.

-

Sample Collection: Urine samples are collected over a specified period.

-

Sample Analysis: The concentration of ¹³C₂-oxalate in the urine is measured using a sensitive analytical method such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[7]

-

Data Analysis: The reduction in urinary ¹³C₂-oxalate levels in the this compound treated group compared to the placebo group demonstrates the in vivo inhibition of LDHA.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Live-cell metabolic analyzer protocol for measuring glucose and lactate metabolic changes in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. annualreports.com [annualreports.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Preclinical Pharmacology of CHK-336: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA). Developed by Chinook Therapeutics (a Novartis Company), this compound is under investigation for the treatment of primary hyperoxaluria (PH) and other conditions characterized by oxalate overproduction. By selectively inhibiting the final, committed step in hepatic oxalate synthesis, this compound presents a promising therapeutic strategy for all forms of primary hyperoxaluria. This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and outlining the experimental methodologies employed in its evaluation.

Introduction

Primary hyperoxalurias are a group of rare genetic disorders characterized by the excessive production of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive renal failure. The definitive treatments are liver and kidney transplantation. Lactate dehydrogenase A (LDHA) has been identified as the key enzyme responsible for the conversion of glyoxylate to oxalate in the liver. Inhibition of LDHA, therefore, offers a direct mechanism to reduce oxalate production and its pathological consequences. This compound was designed as a potent and selective inhibitor of LDHA with a liver-targeted distribution to maximize therapeutic efficacy while minimizing potential systemic side effects.

Mechanism of Action

This compound is a potent inhibitor of the enzymatic activity of lactate dehydrogenase A (LDHA).[1] Crystallography studies have revealed that this compound and similar compounds in its series induce a strong interaction network with key residues (Arg106, Asp195, and Tyr239) within the LDHA active site.[2] This interaction drives a "slow-off" binding kinetic, contributing to a prolonged duration of action.[1][3] The primary mechanism of this compound involves the targeted inhibition of LDHA in the liver, thereby blocking the conversion of glyoxylate to oxalate, the final common pathway of endogenous oxalate synthesis.

Signaling Pathway Diagram

In Vitro Pharmacology

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays to determine its potency, selectivity, and cellular effects.

Data Summary

| Assay Type | Target/System | Species | Parameter | Value | Reference |

| Enzymatic Assay | LDHA | Human | IC50 | 0.2-0.3 nM | [1] |

| Enzymatic Assay | LDHA | Human | IC50 | <1 nM | |

| Cell-Based Assay | Primary Hepatocytes | Multiple | IC50 | 52-165 nM | [1] |

| Cell-Based Assay | Primary Mouse Hepatocytes | Mouse | IC50 (Lactate Production) | <100 nM |

Experimental Protocols

Enzyme Inhibition Assay (General Protocol): Due to the proprietary nature of the specific assay conditions used for this compound, a generalized protocol for assessing LDH inhibitors is provided below.

-

Reagents and Materials: Recombinant human LDHA, NADH, pyruvate, assay buffer (e.g., phosphate-buffered saline, pH 7.4), this compound, and a plate reader capable of measuring absorbance at 340 nm.

-

Assay Procedure:

-

A reaction mixture containing LDHA enzyme and varying concentrations of this compound in assay buffer is pre-incubated in a 96-well plate.

-

The reaction is initiated by the addition of a substrate mixture containing NADH and pyruvate.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored kinetically over time.

-

The rate of reaction is calculated for each concentration of the inhibitor.

-

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.

Primary Hepatocyte Assay (General Protocol):

-

Cell Culture: Primary hepatocytes are isolated from the desired species and cultured in appropriate media.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period.

-

Lactate/Oxalate Measurement:

-

For lactate production, cell culture supernatants are collected, and lactate concentration is measured using a commercially available lactate assay kit.

-

For oxalate production, cells can be incubated with a precursor like glycolate, and the amount of oxalate secreted into the medium is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of lactate or oxalate production against the log concentration of this compound.

Experimental Workflow Diagram

In Vivo Pharmacology & Pharmacokinetics

The in vivo preclinical evaluation of this compound was conducted in multiple species, including mice, rats, and monkeys, to assess its pharmacokinetic profile and efficacy in models of primary hyperoxaluria.

Pharmacokinetics

This compound was engineered for liver-targeted distribution, which is achieved through uptake by organic anion transporting polypeptides (OATPs).[4] This results in a favorable pharmacokinetic profile with high concentrations in the liver and lower systemic exposure.[5]

Preclinical Pharmacokinetic Parameters (Qualitative Summary):

| Species | Key Findings | Reference |

| Mice, Rats, Monkeys | Favorable liver-distribution profile. | [4] |

| Rats | Hepatic concentration >10 µM at 4 hours post 10 mg/kg oral dose. |

Human Pharmacokinetic Parameters (Phase 1, Healthy Volunteers):

| Parameter | Value | Condition | Reference |

| Tmax | ~6 hours | Fasted | |

| Tmax | ~2 hours | High-Fat Meal | |

| Terminal Half-life (t1/2) | 18 ± 8 hours | N/A | |

| Effect of High-Fat Meal | 32% decrease in AUC0-72h, 55% decrease in Cmax | N/A |

In Vivo Efficacy

The efficacy of this compound was evaluated in genetic mouse models of primary hyperoxaluria type 1 (Agxt knockout) and type 2 (Grhpr knockout).

Efficacy Study Summary:

| Animal Model | Dosing Regimen | Key Findings | Reference |

| PH1 Mouse Model (Agxt knockout) | Once-daily, oral | Robust and dose-dependent reductions in urinary oxalate to the normal range. | [4] |

| PH2 Mouse Model (Grhpr knockout) | 25 mg/kg, once-daily, oral for 7 days | Significant reduction in urinary oxalate. | [1] |

| Rat Pharmacodynamic Model | N/A | Dose-dependent inhibition of 13C2-glycolate to 13C2-oxalate conversion. | [4] |

Experimental Protocols

Animal Models (General Description):

-

PH1 Model: Alanine-glyoxylate aminotransferase (Agxt) knockout mice were used. These mice lack the enzyme responsible for detoxifying glyoxylate in the peroxisomes, leading to its buildup and conversion to oxalate.

-

PH2 Model: Glyoxylate reductase/hydroxypyruvate reductase (Grhpr) knockout mice were utilized. These mice have a deficiency in the enzyme that converts glyoxylate to glycolate, also resulting in increased glyoxylate and subsequent oxalate production.

In Vivo Efficacy Study (General Protocol):

-

Animal Acclimation: Mice are acclimated to the housing conditions and diet.

-

Dosing: this compound is formulated in a suitable vehicle and administered orally once daily at various dose levels. A vehicle control group is included.

-

Urine Collection: Urine is collected over a 24-hour period at baseline and at specified time points during the treatment period.

-

Oxalate Measurement: Urinary oxalate concentrations are determined using a validated method, such as an enzymatic assay or LC-MS.

-

Data Analysis: The change in urinary oxalate excretion from baseline and in comparison to the vehicle control group is calculated to determine the efficacy of this compound.

In Vivo Experimental Workflow Diagram

Summary and Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for primary hyperoxaluria. It is a highly potent inhibitor of LDHA with a mechanism of action that directly targets the final step in hepatic oxalate production. The liver-targeted distribution of this compound is a key feature, designed to maximize efficacy at the site of action while minimizing potential off-target effects. In vivo studies in relevant animal models of PH1 and PH2 have demonstrated a robust, dose-dependent reduction in urinary oxalate, a key biomarker of disease activity. These promising preclinical findings have paved the way for clinical investigation. A Phase 1 clinical trial in healthy volunteers was initiated in April 2022 to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2] The trial was paused in April 2023 following a serious adverse event.[2] Further clinical development will be guided by the outcomes of these and future studies.

References

- 1. Chinook Therapeutics Presents Updated Data from BION-1301 Phase 1/2 trial in Patients With IGA nephropathy (IGAN) and this compound Preclinical Efficacy Data at the American Society of Nephrology Kidney Week 2022 - Life Sciences British Columbia [lifesciencesbc.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. annualreports.com [annualreports.com]

- 4. researchgate.net [researchgate.net]

- 5. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of this compound, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]

Methodological & Application

Application Notes and Protocols: CHK-336 In Vitro Lactate Dehydrogenase (LDH) Activity Assay

Introduction

CHK-336 is a first-in-class, orally bioavailable, and liver-targeted small molecule inhibitor of lactate dehydrogenase (LDH).[1][2] LDH is a critical enzyme that catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis.[3] In the context of diseases like primary hyperoxaluria, the A isoform of LDH (LDHA) is involved in the final step of hepatic oxalate production.[1] By inhibiting LDH, this compound aims to reduce the overproduction of oxalate.[1][2] These application notes provide a detailed protocol for assessing the in vitro activity of this compound against LDH using a colorimetric assay. This assay is fundamental for researchers, scientists, and drug development professionals working on LDH inhibitors.

Principle of the LDH Activity Assay

The in vitro LDH activity assay is a colorimetric method that measures the enzymatic activity of LDH by monitoring the reduction of NAD+ to NADH. The assay utilizes a coupled enzymatic reaction where the LDH-catalyzed oxidation of lactate to pyruvate leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The intensity of the red formazan color, measured spectrophotometrically at 490 nm, is directly proportional to the LDH activity. When an inhibitor such as this compound is present, it will decrease the rate of the enzymatic reaction, leading to a reduction in the colorimetric signal.

Signaling Pathway